molecular formula C9H17NO B13848911 4-[(E)-pent-2-en-3-yl]morpholine

4-[(E)-pent-2-en-3-yl]morpholine

Cat. No.: B13848911
M. Wt: 155.24 g/mol
InChI Key: IVDKYUOUZKYWNU-YCRREMRBSA-N
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Description

3-Morpholino-2-pentene is an organic compound with the molecular formula C9H17NO. It features a morpholine ring attached to a pentene chain, making it a unique structure in organic chemistry. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-2-pentene typically involves the reaction of morpholine with 2-pentene. One common method is the nucleophilic addition of morpholine to 2-pentene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the addition process.

Industrial Production Methods: In industrial settings, the production of 3-Morpholino-2-pentene can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-2-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of 3-Morpholino-2-pentene.

    Reduction: Saturated morpholine derivatives.

    Substitution: Halogenated morpholine compounds.

Scientific Research Applications

3-Morpholino-2-pentene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholino-2-pentene involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

  • 2-Morpholino-1-pentene
  • 4-Morpholino-2-pentene
  • 3-Morpholino-1-butene

Comparison: 3-Morpholino-2-pentene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-[(E)-pent-2-en-3-yl]morpholine

InChI

InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3/b9-3+

InChI Key

IVDKYUOUZKYWNU-YCRREMRBSA-N

Isomeric SMILES

CC/C(=C\C)/N1CCOCC1

Canonical SMILES

CCC(=CC)N1CCOCC1

Origin of Product

United States

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